Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 223.27 g/mol. This compound is characterized by the presence of an acetic acid moiety linked to a 3-aminophenoxy group and a tert-butyl ester functional group. The compound is identified by its CAS number 138563-68-5 and is primarily used in research and development contexts due to its unique structural features and potential applications in various fields, including pharmaceuticals and agrochemicals .
The chemical behavior of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can be understood through its reactivity patterns typical of esters and amines. Key reactions include:
The synthesis of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can be achieved through several methods:
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester has potential applications in:
While specific interaction studies for acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester are scarce, compounds with similar structures have been investigated for their interactions with various biological systems. These studies often focus on:
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
Acetic acid | 64-19-7 | Simple carboxylic acid; widely used as a solvent | |
3-Aminophenol | 591-27-5 | Contains an amino group; used in dye synthesis | |
Acetic acid, tert-butyl ester | 540-88-5 | Common solvent; less complex than the target compound | |
3-Aminophenoxyacetic acid | 6274-24-4 | Related compound; lacks tert-butyl group |
The uniqueness of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester lies in its combination of an amino group and a tert-butyl ester linkage which may enhance its solubility and bioactivity compared to simpler analogs .